
4-(2-Chlorophenoxy)benzaldehyde molecular
structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(2-Chlorophenoxy)benzaldehyde

Cat. No.: B128288 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 4-(2-
Chlorophenoxy)benzaldehyde

Abstract
4-(2-Chlorophenoxy)benzaldehyde is a diaryl ether of significant interest to the scientific

community, particularly those in pharmaceutical and materials science. Its molecular

architecture, characterized by a benzaldehyde moiety linked to a 2-chlorophenyl group via an

ether bridge, presents a versatile scaffold for synthetic transformations. This guide provides a

comprehensive examination of its molecular structure, from fundamental physicochemical

properties and three-dimensional conformation to detailed synthetic protocols and

spectroscopic characterization. By synthesizing theoretical knowledge with practical, field-

proven insights, this document serves as a technical resource for researchers, scientists, and

drug development professionals aiming to leverage this compound in their work.

Core Molecular Structure & Physicochemical
Properties
The identity and behavior of a chemical compound are fundamentally dictated by its structure

and resulting physical properties. This section delineates the core structural and

physicochemical characteristics of 4-(2-Chlorophenoxy)benzaldehyde.
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Precise identification is critical in scientific research. The following table summarizes the key

identifiers for 4-(2-Chlorophenoxy)benzaldehyde.

Identifier Value Source

IUPAC Name
4-(2-

chlorophenoxy)benzaldehyde
N/A

CAS Number 158771-11-0 [1]

Molecular Formula C₁₃H₉ClO₂ [1]

Molecular Weight 232.67 g/mol [1]

Canonical SMILES
C1=CC(=CC=C1C=O)OC2=C(

C=CC=C2)Cl
N/A

2D and 3D Structural Conformation
The molecule's functionality is a direct result of its spatial arrangement. It is composed of a

benzaldehyde ring and a 2-chlorophenoxy group connected by an ether oxygen.

Caption: 2D structure of 4-(2-Chlorophenoxy)benzaldehyde.

While the 2D structure is illustrative, the 3D conformation governs molecular interactions.

Unlike simpler diaryl ethers, 4-(2-Chlorophenoxy)benzaldehyde is not planar. The two

aromatic rings are twisted relative to each other. This is a result of minimizing steric hindrance

between the ortho-substituent (the chlorine atom) on one ring and the hydrogen atoms on the

other, as well as the electronic repulsion between the pi systems.

Based on crystallographic studies of analogous compounds like 4-(4-

methoxyphenoxy)benzaldehyde, the dihedral angle between the planes of the two benzene

rings is significant, often exceeding 70°.[2][3] The central C-O-C bond angle of the ether

linkage is typically wider than that of a simple aliphatic ether (109.5°), approaching 118-120°

due to the sp² hybridization of the connected carbons and steric factors.[2][3] This twisted, non-

planar conformation is the molecule's most stable energetic state.
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The construction of the diaryl ether linkage is the critical step in synthesizing 4-(2-
Chlorophenoxy)benzaldehyde. The Ullmann condensation is the most authoritative and

widely employed method for this transformation.[4]

Primary Synthetic Route: The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms a C-O bond between a

phenol and an aryl halide.[4][5] For the synthesis of 4-(2-Chlorophenoxy)benzaldehyde, a

logical approach involves the coupling of 4-hydroxybenzaldehyde with a suitable ortho-

chlorinated aryl halide, such as 1-bromo-2-chlorobenzene.

Causality of Reactant Selection:

Aryl Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides in

Ullmann couplings.[5] Therefore, using 1-bromo-2-chlorobenzene is preferred over 1,2-

dichlorobenzene to ensure selective reaction at the bromo-substituted position.

Phenol: 4-hydroxybenzaldehyde provides the necessary benzaldehyde framework. The

presence of the electron-withdrawing aldehyde group can decrease the nucleophilicity of the

phenol, potentially requiring slightly more forcing reaction conditions compared to electron-

rich phenols.[6]
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Caption: Synthetic workflow for 4-(2-Chlorophenoxy)benzaldehyde via Ullmann

Condensation.

Detailed Experimental Protocol (Self-Validating)
This protocol is designed to be self-validating by incorporating in-process controls to ensure

reaction completion and product purity.

Materials:
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4-hydroxybenzaldehyde (1.0 eq)

1-bromo-2-chlorobenzene (1.1 eq)

Copper(I) Iodide (CuI) (0.1 eq)

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

Toluene, anhydrous

Ethyl acetate

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Silica gel for column chromatography

Hexanes/Ethyl Acetate solvent system for chromatography

Procedure:

Reactor Setup: To a dry, three-neck round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and nitrogen inlet, add 4-hydroxybenzaldehyde, 1-bromo-2-chlorobenzene,

CuI, and anhydrous K₂CO₃.

Expertise & Causality: An inert nitrogen atmosphere is crucial to prevent the oxidation of

the copper(I) catalyst to the less active copper(II) state. K₂CO₃ is an inexpensive and

effective base for deprotonating the phenol to its more nucleophilic phenoxide form.[6]

Toluene is chosen as a non-polar solvent capable of reaching the high temperatures often

required for Ullmann couplings.[6]

Reaction: Add anhydrous toluene to the flask to create a slurry. Begin vigorous stirring and

heat the mixture to reflux (approx. 110-120°C).

In-Process Validation (TLC Monitoring): After 2 hours, and every 2-4 hours thereafter, pause

heating, cool slightly, and carefully withdraw a small aliquot of the reaction mixture. Dilute the
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aliquot with ethyl acetate and spot it on a silica TLC plate alongside spots of the starting

materials. Develop the plate using a 3:1 Hexanes:Ethyl Acetate solvent system.

Trustworthiness: The reaction is complete when the 4-hydroxybenzaldehyde spot (which is

typically more polar and has a lower Rf value) is no longer visible. A new, less polar spot

corresponding to the product should appear at a higher Rf value. This provides direct

evidence that the starting material has been consumed.

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the

mixture through a pad of Celite to remove the copper catalyst and inorganic salts, washing

the pad with ethyl acetate.

Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially

with water (2x) and then with brine (1x).

Expertise & Causality: The water washes remove residual potassium salts and any highly

polar impurities. The brine wash helps to break any emulsions and begins the drying

process.

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting

with a gradient of Hexanes and Ethyl Acetate (e.g., starting with 9:1 and gradually increasing

polarity).

Final Validation: Combine the pure fractions (as determined by TLC) and remove the solvent

in vacuo to yield 4-(2-Chlorophenoxy)benzaldehyde as a solid or oil. Confirm the structure

and purity using the spectroscopic methods outlined in the next section.

Spectroscopic Characterization and Structural
Verification
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. The following are the predicted data for 4-(2-Chlorophenoxy)benzaldehyde
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based on its known structural components.

Technique Functional Group Expected Signature

¹H NMR Aldehyde (-CHO) Singlet, δ ≈ 9.9-10.1 ppm

Aromatic (Ar-H)
Multiple signals, δ ≈ 7.0-8.0

ppm

¹³C NMR Carbonyl (C=O) δ ≈ 190-192 ppm

Aromatic (Ar-C)
Multiple signals, δ ≈ 115-165

ppm

IR Spectroscopy Aldehyde C=O Stretch
Strong, sharp band at ~1700

cm⁻¹

Aldehyde C-H Stretch
Two weak bands at ~2820 and

~2720 cm⁻¹

Aryl Ether C-O-C Stretch
Strong band at ~1240 cm⁻¹

(asymmetric)

C-Cl Stretch Band at ~750 cm⁻¹

Mass Spectrometry Molecular Ion (M⁺) m/z = 232

Isotopic Peak (M+2)⁺
m/z = 234 (approx. 1/3

intensity of M⁺ due to ³⁷Cl)

Detailed Analysis:

¹H NMR: The aldehydic proton is highly deshielded and appears as a characteristic singlet

far downfield. The aromatic region will be complex due to the overlapping signals from the

two differently substituted rings. Protons ortho to the aldehyde group will be the most

downfield of the benzaldehyde ring protons.

¹³C NMR: The carbonyl carbon is the most downfield signal. The two carbons directly

attached to the ether oxygen (C-O) will appear in the 150-165 ppm range, while the carbon

attached to the chlorine (C-Cl) will be found around 130 ppm.
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Mass Spectrometry: The key diagnostic feature is the isotopic pattern of the molecular ion.

The presence of one chlorine atom results in two peaks: the M⁺ peak (containing ³⁵Cl) and

the M+2 peak (containing ³⁷Cl), with a relative intensity ratio of approximately 3:1, providing

definitive evidence for the presence of chlorine.[7]

Relevance in Drug Discovery and Development
4-(2-Chlorophenoxy)benzaldehyde is not merely a chemical curiosity; it is a strategic building

block for the synthesis of complex pharmaceutical agents. The diaryl ether motif is a privileged

structure in medicinal chemistry, found in compounds with a wide range of biological activities,

including antibacterial, antitumor, and antiviral properties.[8][9]

The true value of this molecule lies in the synthetic versatility of its functional groups:

The Aldehyde Group: This is a gateway to numerous transformations. It can undergo

reductive amination to form amines, Wittig reactions to form alkenes, and various

condensation reactions to build complex heterocyclic systems commonly found in drug

molecules.[10]

The Ether Linkage: The diaryl ether bond is metabolically stable, providing a robust and rigid

linker to orient the two aromatic rings in a specific, conformationally-restricted manner, which

is often key for high-affinity binding to biological targets.

The Chloro Substituent: The chlorine atom influences the molecule's electronic properties

and lipophilicity (logP), which can be fine-tuned to improve pharmacokinetic properties like

cell membrane permeability and metabolic stability. It also serves as a potential handle for

further cross-coupling reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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